Buckminsterfullerene

Catalog No.
S593299
CAS No.
99685-96-8
M.F
C60
M. Wt
720.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Buckminsterfullerene

CAS Number

99685-96-8

Product Name

Buckminsterfullerene

IUPAC Name

(C60-Ih)[5,6]fullerene

Molecular Formula

C60

Molecular Weight

720.6 g/mol

InChI

InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59

InChI Key

XMWRBQBLMFGWIX-UHFFFAOYSA-N

SMILES

C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23

Solubility

Virtually insoluble in acetone, ethers, and alcohols
/C60/ is essentially insoluble in polar solvents, sparingly soluble in alkanes. In aromatic solvents and in carbon disulfide appreciable solubilities are observed.
Solubility (in mg/mL) of (60)fullerene: n-pentane 0.005; n-hexane 0.043; cyclohexane 0.036; n-decane 0.071; decalins 4.6; dichloromethane 0.26; carbon disulfide 7.9; dichloromethane 0.26; chloroform 0.16; tetrachloromethane 0.32; tetrahydrofuran 0.0; benzene 1.7; toluene 2.8; tetralin 16; benzonitrile 0.41; anisole 5.6; 1,2-dichlorobenzene 27; 1-methylnaphthalene 33; 1-chloronaphthalene 41; acetone 0.001; methanol 0.0
The solubility of C70 decreases relative to that of C60 ... roughtly 50% of the values for C60 in toluene, chlorobenzene, 1,2-dichlorobenzene, trichloromethane and hexane. Water solubility is greatly increased by the addition of hydroxyl groups either to the cage (giving fullerenols) or having them present in addends
Solubilities in various solvents at 25 °C: ethanol (1.4 mg/L), octanol (42.9 mg/L), distilled octanol (38.9 mg/L), water-saturated octanol (34.7 mg/L), tetrahydrofuran (11 mg/L), toluene (3000 mg/L), water-saturated toluene (2430 mg/L)
Calculated solubility in water at 25 °C = 7.42 ng/L (water-phase of water-octanol), based on measured values in octanol (of octanol-water phase) and octanol-water partition coefficient

Synonyms

Buckminsterfullerene, Buckminsterfullerenes, Buckyball, Buckyballs, Fullerene, Fullerenes

Canonical SMILES

C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23

Molecular Electronics

Biomedicine

Nanotechnology

Lubricants

Hydrogen Storage

Antiviral Applications

Field: Virology

Application Summary: Fullerenes have been researched for their potential use in the suppression of various viruses, including the hepatitis C virus and the vesicular stomatitis virus .

Methods of Application: Fullerenes are used in drug and gene delivery systems due to their small size and high stability .

Results: The use of fullerenes in antiviral applications has shown promising results, potentially paving the way for new treatments for various viral diseases .

Biosensing and Medical Diagnosis

Application Summary: Fullerenes and their derivatives are used in sensor systems. Sensor technology has become very interesting because it allows fast, economical, and selective measurement .

Methods of Application: Fullerenes are especially recently preferred nanomaterials with their advantages such as conductivity and large surface area. They are used in electrochemical, optical, and piezoelectric sensor systems with examples from medical applications .

Results: The use of fullerene and its derivatives in sensor systems has shown promising results, potentially paving the way for new treatments for various diseases .

Catalysts

Field: Chemistry

Application Summary: Fullerenes are used as catalysts due to their high reactivity .

Methods of Application: Fullerenes are synthesized and used in the production of catalysts due to their unique physical properties .

Results: The use of fullerenes in catalysts has resulted in improved performance and longevity of the catalysts .

HIV-1 Protease Inhibitors

Application Summary: Fullerenes have been researched for their potential use in the suppression of various viruses, including the HIV-1 .

Electrochemical Sensors and Biosensors

Field: Electrochemistry

Application Summary: Fullerenes are used in the development of electrochemical sensors and biosensors .

Methods of Application: Fullerenes are synthesized and used in the production of sensors due to their unique physical properties .

Results: The use of fullerenes in sensors has resulted in improved performance and longevity of the sensors .

Photodynamic Therapy

Field: Oncology

Application Summary: Fullerenes are used in photodynamic therapy, a treatment method used to kill cancer cells .

Methods of Application: Fullerenes are used in drug delivery systems due to their small size and high stability. They are also used as photosensitizers in photodynamic therapy .

Results: The use of fullerenes in photodynamic therapy has shown promising results, potentially paving the way for new treatments for cancer .

Carcinoma Diagnostics

Application Summary: Fullerenes are used in carcinoma diagnostics .

Methods of Application: Fullerenes are used in drug delivery systems due to their small size and high stability. They are also used in the diagnosis of carcinoma .

Results: The use of fullerenes in carcinoma diagnostics has shown promising results, potentially paving the way for new diagnostic methods for carcinoma .

Buckminsterfullerene, also known as C₆₀, is a unique allotrope of carbon discovered in 1985 by chemists Richard Smalley, Robert Curl, and Harold Kroto, who were awarded the Nobel Prize in Chemistry for their work. This molecule is characterized by its spherical shape, resembling a soccer ball, composed of 60 carbon atoms arranged in a combination of pentagons and hexagons. The structure is highly stable due to the hybridization of carbon atoms and the fulfillment of valences across the molecule. The C-C bonds in Buckminsterfullerene exhibit partial double bond character, contributing to its unique chemical properties and reactivity .

. Its reactivity includes:

  • Hydrogenation: Addition of hydrogen to form polyhydrofullerenes.
  • Halogenation: Reacts with halogens (e.g., bromination) to yield polyhalogenated derivatives like C₆₀Br₂₄.
  • Ozonation: Undergoes ozonation to form ozonides that can decompose into epoxides.
  • Metal Complex Formation: Acts as a ligand for transition metals, forming complexes such as C₆₀(OsO₄)(4-tert-butylpyridine)₂ .

These reactions highlight its ability to undergo multiple addition reactions rather than substitution, making it distinct from aromatic compounds like benzene .

Research indicates that Buckminsterfullerene exhibits significant biological activity. It has been shown to possess antioxidant properties, acting as a "sponge" for free radicals. This characteristic makes it a potential candidate for drug delivery systems, particularly in targeting cancer cells while minimizing damage to healthy tissues. Additionally, studies suggest that Buckminsterfullerene derivatives can be attracted to bone tissue, indicating potential applications in biomedical fields .

Buckminsterfullerene can be synthesized through various methods:

  • Arc Discharge Method: An electric arc is struck between graphite electrodes in an inert atmosphere, producing soot containing fullerenes.
  • Laser Ablation: A laser vaporizes graphite targets in an inert gas environment, leading to the formation of fullerenes.
  • Chemical Vapor Deposition: Gaseous hydrocarbons are decomposed at high temperatures to form fullerene structures.

These methods allow for the extraction and purification of Buckminsterfullerene from the resulting soot or vapor .

Buckminsterfullerene has diverse applications across various fields:

  • Electronics: Used in organic photovoltaics and as conductive materials due to its electron-accepting properties.
  • Nanotechnology: Serves as a building block for nanostructures and materials.
  • Medicine: Explored for drug delivery systems and as an antioxidant in therapeutic applications.
  • Cosmetics: Incorporated into skincare products due to its potential anti-aging properties .

Studies on Buckminsterfullerene interactions have revealed its ability to encapsulate metal atoms and small molecules within its structure. This property leads to the formation of endohedral fullerenes, where metal ions are trapped inside the carbon cage. Research is ongoing to understand how these interactions can be harnessed for targeted drug delivery and other applications .

Several compounds share structural similarities with Buckminsterfullerene:

Compound NameStructure TypeUnique Features
C₇₀ (C70)Ellipsoidal fullereneLarger size with different electronic properties
C₈₄ (C84)Distorted spherical fullerenePotential for encapsulating larger atoms
Carbon NanotubesCylindrical carbon structuresHigh tensile strength and electrical conductivity
GrapheneTwo-dimensional carbon latticeExceptional electrical and thermal conductivity

Buckminsterfullerene stands out due to its specific arrangement of pentagons and hexagons, which contributes to its unique stability and reactivity compared to other fullerene structures .

Serendipitous Detection During Graphite Laser Vaporization Experiments (1985)

In early September 1985, a groundbreaking discovery occurred that would fundamentally alter our understanding of carbon allotropes. Before this pivotal moment, scientists recognized only two forms of pure carbon: graphite and diamond. The breakthrough happened during experiments conducted by a team of scientists led by Harold Kroto, Richard Smalley, and Robert Curl. Using a laser ablation technique to vaporize graphite, they detected an unexpected peak in their mass spectrometry data at 720 atomic mass units, indicating the presence of a previously unknown carbon molecule containing exactly 60 carbon atoms.

The experimental approach involved firing intense laser pulses at a graphite target in the presence of helium gas. The resulting carbon clusters were analyzed using mass spectrometry, which revealed the remarkable stability of the C60 molecule compared to other carbon clusters. This stability suggested a unique, highly symmetrical structure that would soon capture the imagination of the scientific world.

Structural Elucidation and Naming Convention

After detecting this mysterious C60 molecule, the research team faced the challenge of determining its structure. The experimental evidence provided no direct structural information, but the extraordinary stability of the molecule suggested a closed cage arrangement. Through theoretical considerations and model building, they proposed that the molecule must have a spheroidal shape with high symmetry.

The structural breakthrough came when Smalley constructed a paper model incorporating both hexagons and pentagons. After unsuccessful attempts using only hexagons, the addition of pentagons (as suggested by Kroto) allowed the structure to close perfectly. The final model revealed a truncated icosahedron consisting of 20 hexagons and 12 pentagons, with carbon atoms positioned at each of the 60 vertices.

This elegant molecular architecture resembled the geodesic domes designed by American architect R. Buckminster Fuller, which inspired the team to name their discovery "buckminsterfullerene". The molecule quickly gained the nickname "buckyball" due to its soccer ball-like appearance. The name honored Fuller, who had passed away just two years earlier in 1983.

Nobel Prize Recognition and Scientific Impact (1996)

The discovery of buckminsterfullerene represented a rare achievement in chemistry—finding a new, highly stable form of a pure element. The significance of this discovery was formally recognized in 1996 when Kroto, Curl, and Smalley were awarded the Nobel Prize in Chemistry "for their discovery of fullerenes".

In their Nobel lecture, the laureates emphasized the unexpected nature of their discovery and its profound implications for carbon chemistry. The identification of C60 as a stable molecule with a closed-cage structure fundamentally changed scientific understanding of how carbon atoms could arrange themselves, expanding beyond the traditional allotropes of graphite and diamond.

The scientific impact was immediate and far-reaching. The discovery opened up an entirely new field of chemistry focused on these carbon cage structures and their derivatives. Within a decade, researchers worldwide were investigating the unique properties and potential applications of fullerenes, leading to significant advances in materials science, superconductivity, and nanotechnology.

Evolution of Fullerene Research Paradigms

While C60 was the first fullerene discovered, it soon became apparent that it was just the beginning of a new class of carbon molecules. Research quickly expanded to include higher fullerenes such as C70, C76, and C84, as well as endohedral fullerenes (containing atoms or molecules inside the carbon cage) and functionalized fullerenes.

A major breakthrough in fullerene research came in 1990 when Wolfgang Krätschmer, Donald Huffman, and colleagues developed a method to produce macroscopic quantities of C60 through arc discharge between graphite electrodes. This development transformed fullerene research from theoretical studies to practical investigations of physical properties and potential applications.

The research paradigm shifted further in the early 1990s with the discovery that alkali metal-doped C60 could exhibit superconductivity. In 1991, researchers reported superconductivity at 18K in potassium-doped C60—the highest temperature observed for a molecular superconductor at that time.

By the mid-1990s, fullerene research had diversified into multiple directions, including synthesis optimization, structural characterization, chemical modification, and application development in fields ranging from electronics to biomedicine. This evolution continues today, with fullerene science remaining a vibrant area of interdisciplinary research.

The C₆₀ molecule adopts a truncated icosahedron structure, a convex polyhedron comprising 12 pentagonal and 20 hexagonal faces arranged in icosahedral symmetry [1] [2]. This configuration satisfies Euler’s polyhedron formula (VE + F = 2), where 60 vertices (carbon atoms), 90 edges (carbon-carbon bonds), and 32 faces yield a closed, cage-like framework [1]. Each pentagon is isolated and surrounded exclusively by hexagons, minimizing structural strain while maximizing symmetry [2].

Key Structural Parameters

ParameterValue
Vertices (Carbon Atoms)60
Edges (Bonds)90
Bond Lengths1.40 Å (6:6 bonds), 1.46 Å (6:5 bonds) [4] [5]
Van der Waals Diameter1.01 nm [2]
Nuclear Diameter0.71 nm [2]

The 6:6 bonds (between two hexagons) are shorter and exhibit double-bond character, while 6:5 bonds (between hexagons and pentagons) are longer and single-bonded [4]. This bond-length alternation, confirmed via gas-phase electron diffraction [4], arises from differences in orbital hybridization and strain distribution across the polyhedron.

Theoretical Models Explaining Stability and Symmetry

The stability of C₆₀ is attributed to its icosahedral symmetry and adherence to the isolated pentagon rule (IPR), which posits that pentagons must not share edges to minimize steric strain [1] [2]. Computational studies using Hückel molecular orbital theory reveal that the delocalized π-electron system across 60 sp²-hybridized carbons confers aromatic stabilization, akin to benzene but in three dimensions [3].

Electronic Contributions to Stability

  • Aromaticity: The 60 π-electrons form a fully delocalized system, satisfying the 2(n + 1)² rule for spherical aromaticity [3].
  • Strain Energy Distribution: Density functional theory (DFT) calculations indicate that pentagons localize strain, which is offset by the curvature-stabilizing effect of hexagons [5].
  • Symmetry-Adapted Perturbation Theory: The molecule’s Ih symmetry allows degenerate molecular orbitals, reducing electronic repulsion and enhancing thermodynamic stability [5].

Computational Validation of Molecular Structure

Advanced computational methods, including molecular dynamics (MD) and quantum mechanical simulations, have validated C₆₀’s geometry and electronic properties.

Validation Techniques and Results

MethodKey FindingSource Agreement
Electron DiffractionConfirmed icosahedral symmetry and bond lengths [4] [4] [5]
NMR SpectroscopySingle ¹³C NMR peak confirms equivalent carbon environments [3] [3]
Tersoff/Brenner PotentialsReproduced bond lengths (1.40–1.46 Å) and binding energy (7.1 eV/atom) [5] [5]

For instance, MD simulations using Tersoff potentials accurately replicate the molecule’s vibrational spectra and bulk modulus (~674 GPa), while Brenner potentials refine predictions of bond-length distributions [5]. These models also explain the pressure-induced phase transition to a face-centered cubic (fcc) lattice at −20°C [2].

Quantum Mechanical Fundamentals of C₆₀

The electronic structure of C₆₀ is governed by quantum mechanical principles, including sp² hybridization and π-orbital delocalization. Each carbon atom forms three σ-bonds with adjacent carbons, while the remaining p-orbital contributes to a global π-system [3].

Quantum Properties and Phenomena

  • HOMO-LUMO Gap: Calculated at 1.6 eV, C₆₀ acts as an n-type semiconductor, with defects or doping reducing the gap to 0.1–0.3 eV [2].
  • Superconductivity: Alkali metal-doped C₆₀ (e.g., K₃C₆₀) exhibits superconductivity below 18 K due to electron-phonon coupling in the π*-band [2].
  • Nonlinear Optical Behavior: The delocalized electrons enable saturable absorption, making C₆₀ useful in optical limiters [2].

Quantum chemical calculations using Hartree-Fock and post-Hartree-Fock methods have quantified the molecule’s electron affinity (2.7 eV) and ionization potential (7.6 eV), aligning with photoelectron spectroscopy data [5]. These properties underscore C₆₀’s versatility in nanotechnology and organic electronics.

Color/Form

Spherical aromatic molecule with a hollow truncated-icosahedron structure, similar to a soccer ball. /C60/
Polyhedral cages made up of entirely five-and six-membered rings ... fullerenes contain 2(10+N) carbon atoms ... the smallest conceivable fullerene is C20, and all fullerenes must contain an even number of carbon atoms.
Solutions of C60 fullerene in hydrocarbon solvents are magenta ... C70 fullerene are port-wine red. In some solvents C76 /and C84/ fullerene gives yellow-green solutions ... C82 fullerene has a less greenish tinge. Solutions of C78 fullerene are golden chestnut brown

XLogP3

16.4

Density

1.72 g/cu cm /Solid state/

LogP

log Kow = 6.67 /Fullerene C60/

Melting Point

At 260 K, a first-order phase transition from face-centered cubic crystal structure to a simple cubic structure is observed, accompanied by a lattice contraction. ... At 90 K the molecules rearrange to attain the best global minimum. ... At this temperature, the rotational degrees of freedom are frozen, and the solid structure is designated as a pseudo-face-centered cubic crystal structure. C70 Fullerene is rotationally disordered at room temperature and undergoes a transition to a low-temperature phase.

UNII

NP9U26B839

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (23.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Fullerenes (also called Bucky balls, carbon fullerenes) are nanomaterials that have a spherical ball shape similar to a soccer ball. The colors vary from magenta to port-wine red. They can also be yellow-green to brown. Nanomaterials have at least one side that is less than 100 nanometers. One nanometer is one billionth of a meter or about one hundred thousand times smaller than the diameter of a human hair or, a thousand times smaller than a red blood cell. Nanomaterials have special magnetic, electrical or reaction to light properties. Fullerenes are not soluble in water. USE: Fullerenes are used in electronics and as additives in oils and greases. They are being studied for use in personal care products, in the medical field and in sports equipment. EXPOSURE: Workers that use fullerenes may breathe in mists or have direct skin contact. Exposure to the general population is currently not likely. However, due to widespread usage research and development of new products, human and environmental exposure to nanomaterials such as fullerenes is likely to increase. If fullerenes are released to the environment, they will not be broken down in air. Fullerenes released to air will be in or on particles that may travel long distances. They could eventually fall to the ground. Some fullerene structures may be broken down by light. Fullerenes will not move into air from moist soil and water surfaces. They will bind to soil and sediment. They are not expected to move through soil. Some forms of fullerenes are toxic to microorganisms. It is not known if they will build up in aquatic organisms. RISK: No data on the potential for fullerenes to produce toxic effects in humans were not available. Several national agencies are conducting research to determine whether nanoparticles pose a threat to exposed workers or consumers. Skin irritation and allergic skin reactions did not occur in laboratory animals following direct skin exposure to fullerenes. Minimal eye irritation occurred. Toxic effects were not observed in laboratory animals in several studies following direct injection of fullerenes into the airways. Decreased activity and altered brain chemicals were observed in laboratory animals following injection of fullerenes directly into the brain. Embryo abnormalities and death were observed in laboratory mice injected with a high dose of fullerene C60 during pregnancy. Data for the potential for fullerenes to cause infertility were not available. The potential for fullerenes to cause cancer has not been directly evaluated in humans or laboratory animals. The potential for fullerenes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/Experimental Therapy:/ Fullerene (C60), a third carbon allotrope, is a classical engineered material with the potential application in biomedicine. One of the biologically most relevant features of C60 is the ability to quench various free radicals, behaving as a "free radical sponge". Conversely, photosensitization of C60 leads to its transition to a long-lived triplet excited state and the subsequent energy or electron transfer to molecular oxygen, yielding highly reactive singlet oxygen (1O2) or superoxide anion (O2-), respectively. These reactive oxygen species (ROS) react with a wide range of biological targets and are known to be involved in both cellular signaling and cell damage. Therefore, the dual property of fullerenes to either quench or generate cell-damaging ROS could be potentially exploited for their development as cytoprotective or cytotoxic anticancer/antimicrobial agents. However, the attempts to that effect have been hampered by the extremely low water solubility of C60, and by the fact that solubilization procedures profoundly influence the ROS-generating/quenching properties of C60, either through chemical modification or through formation of complex nanoscale particles with different photophysical properties...
/Experimental Therapy: Gadolinium metallofullerenol nanoparticles [Gd@C82(OH)22]n particles (22 nm in a saline solution) of a dose level as low as 10-7 mol/kg exhibit a very high antineoplastic efficiency ( approximately 60%) in mice. A dose increment of 1 x 10-7 mol/kg increases the tumor inhibition rate 26%. [Gd@C82(OH)22]n particles have a strong capacity to improve immunity and interfere with tumor invasion in normal muscle cells, nearly without toxicity in vivo and in vitro. Unlike conventional antineoplastic chemicals, the high antitumor efficiency of nanoparticles is not due to toxic effects to cells because they do not kill the tumor cells directly and only about 0.05% of the used dose is found in the tumor tissues. Results suggest that fullerene derivatives with proper surface modifications and sizes may /be developed as/ tumor chemotherapeutics of high-efficacy and low-toxicity. /Gadolinium metallofullerenol nanoparticles/
/Experimental Therapy:/ This is the first report on the targeted delivery of fullerene-based low toxic nanocationite particles (porphyrin adducts of cyclohexyl fullerene-C(60)) to treat hypoxia-induced mitochondrial dysfunction in mammalian heart muscle. ... The magnetic isotope effect generated by the release of paramagnetic (25)Mg(2+) from these nanoparticles selectively stimulates the ATP overproduction in the oxygen-depleted cell. ... Because nanoparticles are membranotropic cationites, they will only release the overactivating paramagnetic cations in response to hypoxia-induced acidic shift. The resulting changes in the heart cell energy metabolism result in approximately 80% recovery of the affected myocardium in <24 hr after a single injection (0.03-0.1 LD(50)).... Pharmacokinetics and pharmacodynamics of the nanoparticles suggest their suitability for safe and efficient administration in either single or multi-injection (acute or chronic) therapeutic schemes for the prevention and treatment of clinical conditions involving myocardial hypoxia.
/Experimental Therapy:/ Oxidative stress plays a major role in acne formation, suggesting that oxygen radical scavengers are potential therapeutic agents. Fullerene is a spherical carbon molecule with strong radical sponge activity; therefore, the effectiveness of fullerene gel in treating acne vulgaris /was studied/. /Investigators/ performed an open trial using a fullerene gel twice a day; at 4 and 8 weeks, the mean number of inflammatory lesions (erythematous papules and pustules) significantly (P < 0.05) decreased from 16.09 +/- 9.08 to 12.36 +/- 7.03 (reduction rate 23.2%) and 10.0 +/- 5.62 (reduction rate 37.8%), respectively. The number of pustules, consisting of accumulation of neutrophils, was significantly (P < 0.05) decreased from 1.45 +/- 1.13 to 0.18 +/- 0.60 (reduction rate 87.6%), and further in vitro assays of sebum production in hamster sebocytes revealed that 75 uM polyvinylpyrrolidone-fullerene inhibits sebum production, suggesting that fullerene suppresses acne through decreasing neutrophil infiltration and sebum production. After treatment for 8 weeks, the water content of the skin significantly (P < 0.05) increased from 51.7 +/- 7.9 to 60.4 +/- 10.3 instrumental units. Therefore, the fullerene gel may help in controlling acne vulgaris with skin care benefit. ...

Pictograms

Irritant

Irritant

Other CAS

131159-39-2
99685-96-8

Associated Chemicals

Fullerene-C60; 135105-52-1
Fullerene-C70; 135113-17-6
Fullerene-C76; 135113-15-4
Fullerene-C78; 136316-32-0
Fullerene-C80; 147015-04-1
Fullerene-C82; 136846-59-8
Fullerene-C84; 135113-16-5
Fullerene-C90; 135113-17-6
Fullerene-C96; 136846-62-3

Wikipedia

Buckminsterfullerene

Dates

Modify: 2023-08-15
Blunt et al. Guest-induced growth of a surface-based supramolecular bilayer. Nature Chemistry, doi: 10.1038/nchem.901, published online 21 November 2010 http://www.nature.com/nchem
Ubasart et al. A three-shell supramolecular complex enables the symmetry-mismatched chemo- and regioselective bis-functionalization of C60. Nature Chemistry, DOI: 10.1038/s41557-021-00658-6, published online 15 April 2021

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